molecular formula C18H29NO6 B4003466 2-{[3-(2-tert-butyl-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)

2-{[3-(2-tert-butyl-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)

Cat. No.: B4003466
M. Wt: 355.4 g/mol
InChI Key: WZKDQAJHOOWWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-tert-butyl-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(2-tert-butyl-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) is 355.19948764 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-(2-tert-butyl-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-tert-butyl-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Macrocyclic Compounds

Research on macrocyclic compounds similar to the structure of interest has shown the synthesis and characterization of new macrocyclic ligands involving Schiff-base condensation. These compounds exhibit unique crystalline structures and are analyzed using techniques such as single-crystal X-ray spectroscopy, NMR, IR spectroscopy, and mass spectrometry. Such research underscores the potential for developing novel macrocyclic ligands with specific functionalities for applications in coordination chemistry and molecular recognition (Mdad & Ussain, 2014).

Ionic Liquids for Alcohol Extraction

Studies on ionic liquids highlight their effectiveness in extracting alcohols from aqueous solutions, showcasing their potential in industrial separation processes and biofuel production. This research demonstrates the ability of certain ionic liquids to efficiently separate ethanol and butanol from water, offering insights into the development of more sustainable and energy-efficient separation technologies (A. Chapeaux et al., 2008).

Oxidomolybdenum(VI) Complexes with Tetradentate Ligands

Investigations into oxidomolybdenum(VI) complexes reveal the synthesis of complexes using ligands that could resemble the structure of interest. These studies provide insights into the coordination chemistry of molybdenum and its interactions with various ligands, which could be useful in catalysis, material science, and the development of metal-organic frameworks (A. Lehtonen & R. Sillanpää, 2007).

Hydrogen Atom Abstraction by Metal-Phenoxyl Radical Complexes

Research on Cu(II) and Zn(II) complexes of phenoxyl radical species as models for the active form of galactose oxidase illustrates the potential for such complexes in mimicking enzymatic reactions. This highlights the possibility of using similar compounds in studying the mechanisms of enzymatic processes and designing biomimetic catalysts (M. Taki et al., 2000).

Properties

IUPAC Name

2-[3-(2-tert-butyl-6-methylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-13-7-5-8-14(16(2,3)4)15(13)19-12-6-9-17-10-11-18;3-1(4)2(5)6/h5,7-8,17-18H,6,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKDQAJHOOWWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.